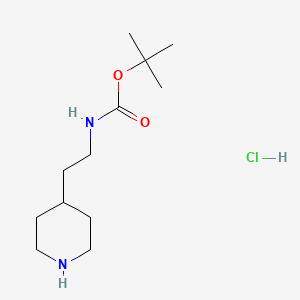

tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for the compound (recorded in deuterated solvents such as CDCl₃ or DMSO-d₆) reveals distinct signals corresponding to its functional groups:

- Piperidine protons : The axial and equatorial protons of the piperidine ring resonate between δ 1.40–2.80 ppm, with coupling constants (J = 10–12 Hz) indicative of chair conformation.

- Ethylcarbamate chain : The methylene groups (–CH₂–) adjacent to the carbamate nitrogen appear as triplets at δ 3.20–3.50 ppm, while the tert-butyl group shows a singlet at δ 1.45 ppm.

- NH⁺ proton : The protonated piperidine nitrogen generates a broad singlet near δ 9.00 ppm in D₂O-exchanged samples.

¹³C NMR spectra confirm the Boc protection strategy, with the carbonyl carbon of the carbamate group resonating at δ 155–160 ppm. The quaternary carbon of the tert-butyl group appears at δ 28–30 ppm, while the piperidine carbons span δ 20–50 ppm.

Infrared (IR) Spectroscopy

IR spectra exhibit characteristic absorptions:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ confirms the molecular formula C₁₂H₂₅ClN₂O₂ with an observed m/z of 264.79. Fragmentation patterns include:

- Loss of the tert-butyl group (–C₄H₉), yielding a fragment at m/z 209.

- Cleavage of the carbamate linkage, producing ions at m/z 154 (piperidine-ethyl fragment) and m/z 100 (Boc group).

Conformational Studies through Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the compound’s preferred conformations. The piperidine ring adopts a chair conformation, with the ethylcarbamate side chain occupying an equatorial position to minimize steric hindrance. The Boc group rotates freely around the C–N bond, with an energy barrier of ~5 kcal/mol between staggered and eclipsed conformers.

Molecular dynamics simulations (200 ns, implicit solvent) reveal that protonation of the piperidine nitrogen stabilizes the structure by forming a salt bridge with the chloride ion, reducing conformational flexibility. The hydrochloride salt’s lattice energy, calculated using the Universal Force Field (UFF), is approximately −120 kcal/mol, consistent with its crystalline solid-state behavior.

Key Computational Parameters

| Parameter | Value | Method |

|---|---|---|

| Bond length (C=O) | 1.33 Å | DFT/B3LYP/6-31G |

| Dihedral angle (N–C–O–C) | 180° (antiperiplanar) | Molecular Mechanics |

| Solvation energy (H₂O) | −15.2 kcal/mol | COSMO-RS |

Properties

IUPAC Name |

tert-butyl N-(2-piperidin-4-ylethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10;/h10,13H,4-9H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEXNEXCLCANCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679394 | |

| Record name | tert-Butyl [2-(piperidin-4-yl)ethyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-58-0 | |

| Record name | Carbamic acid, N-[2-(4-piperidinyl)ethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(piperidin-4-yl)ethyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been shown to have antibacterial properties, suggesting potential targets within bacterial cells .

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane could potentially disrupt essential cellular processes, leading to downstream effects on bacterial growth and survival .

Result of Action

Based on the potential mode of action, it can be inferred that the compound may lead to bacterial cell death due to the disruption of the membrane potential .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability and efficacy.

Biological Activity

Tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride, with the molecular formula C_{13}H_{22}ClN_{2}O_{2} and CAS number 1159826-58-0, is a carbamate derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a piperidine ring, which is known for its significant role in medicinal chemistry, particularly in the development of drugs targeting various receptors and enzymes.

Structural Characteristics

The compound's structure includes:

- A tert-butyl group, enhancing lipophilicity.

- A piperidine moiety substituted at the 4-position with an ethyl group.

- A carbamate functional group, which is crucial for its biological activity.

The hydrochloride salt form improves solubility, facilitating its use in biological assays and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Pharmacological Potential

Preliminary studies have shown that this compound may act as a modulator of various biological pathways. Its potential applications include:

- Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 µg/mL .

The interaction studies suggest that this compound may bind to specific receptors or enzymes, influencing their activity. This binding affinity is crucial for understanding its pharmacodynamics and therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methyl-N-(2-(piperidin-4-yl)ethyl)carbamate | Carbamate | Methyl substitution enhances lipophilicity. |

| 1-(Piperidin-4-yl)-N-tert-butylmethanamine | Amine | Lacks carbamate functionality; used in different contexts. |

| Tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate | Carbamate | Methyl substitution alters pharmacological profile. |

This comparison highlights the distinct structural features of this compound that may confer unique biological activities compared to similar compounds.

Case Studies and Research Findings

Recent studies have explored the therapeutic applications of this compound:

- Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of drug-resistant bacterial strains, suggesting its potential as a novel antibacterial agent .

- Neuroprotective Properties : Some research indicates potential neuroprotective effects, similar to other piperidine derivatives, which could be valuable in treating neurodegenerative diseases .

- Cytotoxicity Assessments : Investigations into cytotoxic effects showed that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines, indicating possible applications in oncology .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound is primarily researched for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development in several areas:

- Neuropharmacology : The compound has shown promise in studies related to neurodegenerative diseases. Research indicates that it may act as an inhibitor of acetylcholinesterase and β-secretase, which are critical in the context of Alzheimer's disease by preventing amyloid beta aggregation .

- Antimicrobial Activity : Similar carbamates have demonstrated antibacterial properties, suggesting that tert-butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride may disrupt bacterial cell membranes, leading to cell death. This property can be explored for developing new antibiotics.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that ensure high purity suitable for research purposes. The synthesis pathway includes:

- Formation of the Carbamate : The compound is synthesized through the reaction of piperidine derivatives with tert-butyl carbamate under controlled conditions.

- Hydrochloride Salt Formation : The hydrochloride form enhances solubility in water, facilitating its use in biological assays.

Research into the biological activity of this compound focuses on its pharmacodynamics and potential therapeutic uses. Preliminary studies have indicated:

- Mechanism of Action : Interaction studies suggest that the compound binds effectively to specific receptors and enzymes, influencing various biochemical pathways.

- In Vitro and In Vivo Studies : Various assays have been conducted to evaluate cell viability in the presence of amyloid beta peptides, demonstrating protective effects against neurotoxic agents .

Future Research Directions

Ongoing research is focused on:

- Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level.

- Therapeutic Applications : Exploring its efficacy in treating conditions such as Alzheimer's disease and bacterial infections.

- Structural Modifications : Investigating how variations in structure can enhance its pharmacological profile, potentially leading to more effective therapeutic agents.

Comparison with Similar Compounds

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate Hydrochloride (CAS 2305078-79-7)

- Molecular Formula : C₁₁H₂₃ClN₂O₂

- Molecular Weight : 250.76 g/mol

- Key Differences :

- A methyl group is substituted at the 2-position of the piperidine ring with (2R,4S) stereochemistry.

- Reduced molecular weight compared to the target compound due to the absence of an ethyl linker.

tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride (CAS 1049727-98-1)

- Molecular Formula : C₁₁H₂₃ClN₂O₂

- Molecular Weight : 236.77 g/mol

- Key Differences :

- The ethyl linker is replaced with a methylene group directly attached to the piperidine ring.

- Shorter alkyl chain reduces lipophilicity, which may influence blood-brain barrier penetration.

- Applications : Used as a medical intermediate, emphasizing its role in drug discovery .

2-(Piperidin-4-yl)isoindolin-1-one Hydrochloride (CAS 1233955-33-3)

- Key Differences :

- Incorporates an isoindolin-1-one ring fused to the piperidine, introducing aromatic rigidity.

- Structural rigidity may enhance metabolic stability but reduce conformational flexibility for target binding.

- Applications : Industrial-grade purity (99%) suggests use in agrochemicals or active pharmaceutical ingredients (APIs) .

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate Hydrochloride (CAS 1179359-61-5)

- Key Differences :

- Replaces the piperidine ring with a branched aliphatic chain containing a primary amine.

- Absence of a cyclic amine may limit interactions with CNS targets but improve solubility.

tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate Hydrochloride

- Key Differences: Features a strained azetidine (4-membered ring) instead of piperidine.

- Implications : Structural similarity score of 0.93 suggests overlapping synthetic pathways .

Preparation Methods

Boc Protection of Piperidine Derivatives

The Boc protection step is crucial to protect the amine functionality during subsequent synthetic transformations. The Boc group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- Solvents: Polar solvents such as methanol, ethanol, or tetrahydrofuran (THF) are preferred for good solubility and reaction control.

- Conditions: Room temperature to mild heating (25–60 °C) under stirring.

- Reaction time: Typically 30 minutes to several hours until completion.

Formation of the Ethyl Linker

The ethyl chain linking the piperidine ring and the carbamate is introduced via alkylation or reductive amination strategies:

- Alkylation: Reaction of the Boc-protected piperidine with 2-bromoethyl carbamate or similar electrophiles under basic conditions.

- Reductive amination: Condensation of the piperidine amine with an aldehyde or ketone bearing an ethyl carbamate moiety, followed by reduction (e.g., hydrogenation).

Hydrogenation and Catalyst Use

Hydrogenation is often employed to reduce intermediates or remove protecting groups in situ:

- Catalysts: Palladium-based catalysts such as palladium on carbon (Pd/C), palladium hydroxide, or palladium acetate.

- Hydrogen pressure: Between 1 and 10 bar, preferably 3 to 7 bar.

- Solvents: Alcohols (methanol, ethanol, isopropanol), ethers (THF), or mixtures including water.

- Temperature: Ambient to mild heating.

This step can also lead to the formation of the hydrochloride salt by adding an inorganic acid (e.g., HCl) to the reaction mixture, which cleaves the Boc group and yields the hydrochloride salt directly.

Purification and Isolation

The hydrochloride salt of tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate is typically isolated by:

- Acidification of the reaction mixture with hydrochloric acid.

- Cooling and crystallization to precipitate the hydrochloride salt.

- Filtration and washing with appropriate solvents (e.g., isopropyl ether, n-heptane).

- Drying under controlled temperature (50–60 °C) for several hours.

Representative Reaction Conditions and Data Table

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Boc Protection | Piperidine + Boc2O + base | Methanol, THF | 25–60 | 0.5–3 h | Stirring under nitrogen atmosphere |

| Alkylation/Linker Formation | Boc-piperidine + 2-bromoethyl carbamate + base | THF, ethanol | 25–60 | 1–4 h | Controlled addition, inert atmosphere |

| Hydrogenation | Pd/C catalyst, H2 (3–7 bar) | Methanol, isopropanol | 25–40 | 1–3 h | Formation of hydrochloride salt in situ |

| Acidification & Isolation | Addition of HCl, cooling, filtration | Water, isopropyl ether, n-heptane | 0–10 | 0.5–1 h | Crystallization and drying |

Research Findings and Optimization Notes

- The choice of solvent and catalyst significantly affects yield and purity.

- Using palladium on carbon under moderate hydrogen pressure (3–7 bar) provides efficient hydrogenation with minimal side reactions.

- The Boc protecting group can be cleaved in situ by acid addition, simplifying the isolation of the hydrochloride salt.

- Cooling and controlled acidification improve crystallization, leading to high-purity hydrochloride salt.

- Avoiding harsh acidic or basic conditions during synthesis reduces side reactions and degradation.

Q & A

Q. What strategies validate its role as a protease inhibitor in complex biological matrices?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (K, k/k). Competitive inhibition assays with fluorogenic substrates (e.g., Z-Gly-Pro-AMC) confirm dose-dependent activity. LC-MS/MS quantifies metabolite formation in hepatic microsomes to assess stability .

Data Contradiction Analysis

- Example : Discrepancies in reported solubility (DMSO vs. water) may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states. Accelerated solubility studies (shake-flask method, 37°C) under pH 1.2–7.4 buffer systems resolve formulation conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.